molecular formula C15H11FO4 B6406087 2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95% CAS No. 1262006-67-6

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%

Cat. No.: B6406087
CAS No.: 1262006-67-6
M. Wt: 274.24 g/mol
InChI Key: YFCBJXHVKXNYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, is an organic compound used in a variety of scientific research applications. It is a carboxylic acid, and is composed of two benzene rings joined together by a single oxygen atom. The compound is also known by its IUPAC name, 4-fluoro-5-methyl-2-phenylbenzoic acid. It is a colorless solid, with a melting point of 183-185 Celsius.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as fluoroquinolones, antifungal agents, and anti-inflammatory agents. It is also used as a starting material for the synthesis of a variety of other compounds, such as piperidine derivatives and amides.

Mechanism of Action

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, acts as a proton acceptor and a Lewis acid in aqueous solution. It is also a weak base, and can be used to catalyze a variety of reactions, such as the Wittig reaction, the Mukaiyama aldol reaction, and the Wittig-Horner reaction.
Biochemical and Physiological Effects
2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to modulate the activity of a variety of enzymes, such as cyclooxygenase-2, lipoxygenase, and phospholipase A2.

Advantages and Limitations for Lab Experiments

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also stable at room temperature, and has a low toxicity. However, it is not water soluble, and can be difficult to dissolve in organic solvents.

Future Directions

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, has potential applications in a variety of areas. It could be used as a starting material for the synthesis of novel compounds, such as drugs and agrochemicals. It could also be used to study the biochemical and physiological effects of other compounds, as well as to investigate the mechanisms of action of various enzymes. Furthermore, it could be used to develop new methods of synthesis and purification of organic compounds.

Synthesis Methods

2-(4-Carboxy-3-fluorophenyl)-5-methylbenzoic acid, 95%, is synthesized by two methods. The first is the direct esterification of 4-fluoro-5-methyl-2-phenylbenzoic acid with acetic anhydride. The second method is the esterification of 4-fluoro-5-methyl-2-phenylbenzoic acid with acetic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid or p-toluenesulfonic acid monohydrate.

Properties

IUPAC Name

2-(4-carboxy-3-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-2-4-10(12(6-8)15(19)20)9-3-5-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBJXHVKXNYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690921
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-67-6
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.